

Solubility of β -L-Xylofuranose in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *beta-L-Xylofuranose*

Cat. No.: *B12887593*

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This technical guide provides a comprehensive overview of the solubility of β -L-Xylofuranose in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this specific pentose sugar isomer. Due to the limited availability of quantitative solubility data specifically for β -L-Xylofuranose, this guide incorporates the most relevant available data for xylose, alongside qualitative information for the specific isomer.

Quantitative Solubility Data

Precise quantitative solubility data for β -L-Xylofuranose in a wide range of organic solvents is not readily available in published literature. However, a study on the solubility of xylose (the specific isomer was not designated) provides valuable insights. The following table summarizes these findings at approximately 25°C. It is important to note that this data should be considered as an estimate for the solubility of β -L-Xylofuranose, as the isomeric form can influence solubility.

Organic Solvent	Solubility (g/L)
Dimethyl Sulfoxide (DMSO)	296.9
Dimethylformamide (DMF)	69.8
Methanol	15.0
Isopropanol	2.9
Tetrahydrofuran (THF)	2.6
Acetone	2.4
γ -Butyrolactone (GBL)	2.1

Data sourced from a supplementary information document by The Royal Society of Chemistry. The experimental method involved the addition of excess xylose to 1 ml of the solvent.[\[1\]](#)

Qualitative Solubility Information

Qualitative assessments of β -L-Xylofuranose solubility have been reported, providing a broader understanding of its behavior in different solvent classes.

- Soluble in: Water and glycerin.[\[2\]](#)
- Insoluble in: Ethanol and ether.[\[2\]](#)

These qualitative observations are consistent with the general understanding of the solubility of polar molecules like sugars. The high polarity of water and glycerin allows for effective solvation of the hydroxyl groups of β -L-Xylofuranose through hydrogen bonding. Conversely, the nonpolar nature of ether and the lower polarity of ethanol compared to water make them poor solvents for this highly hydroxylated molecule.

Experimental Protocol for Solubility Determination

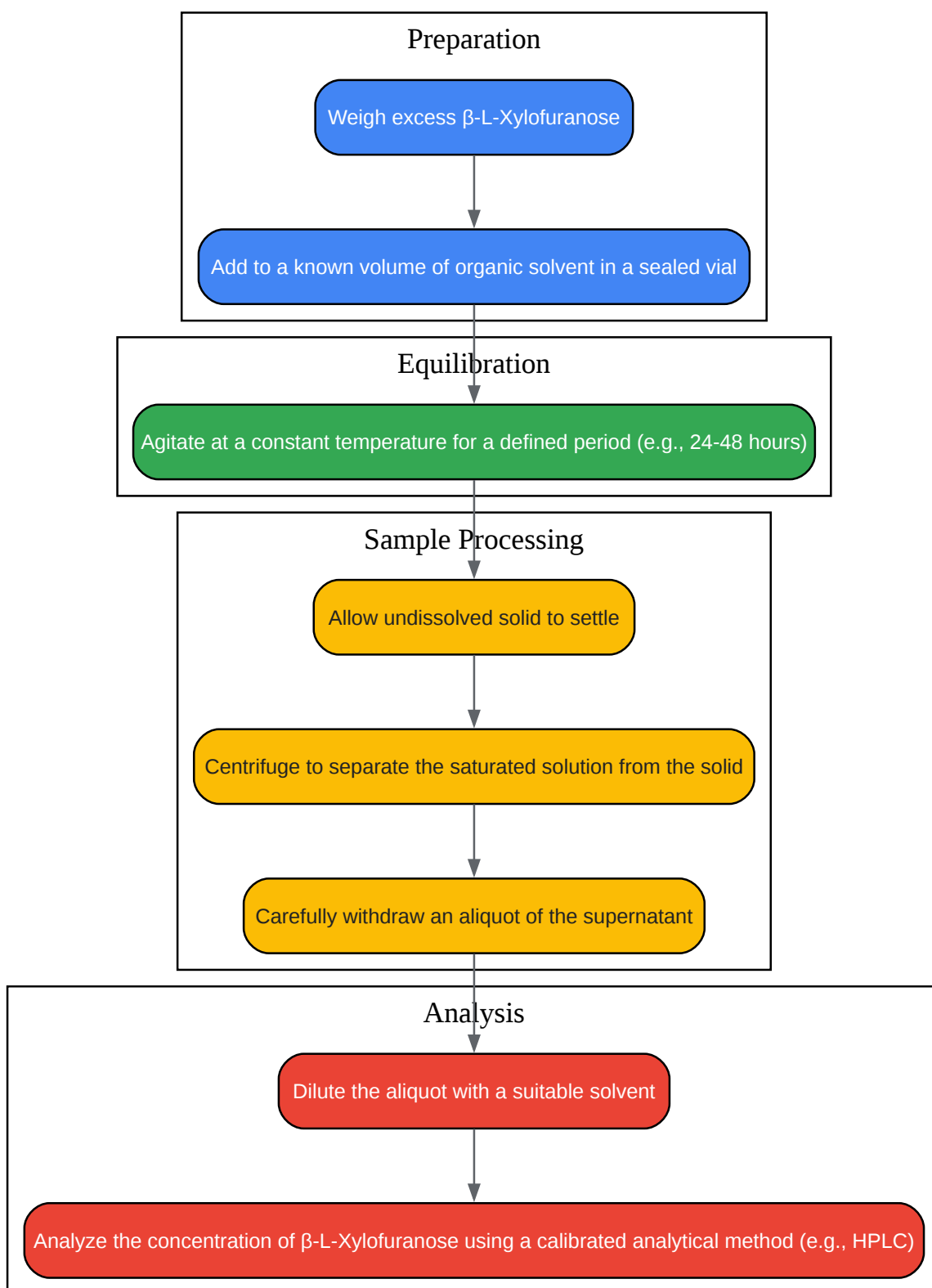
For researchers requiring precise solubility data for β -L-Xylofuranose in specific organic solvents, the following is a generalized experimental protocol based on the shake-flask method, which is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment

- β -L-Xylofuranose (high purity)
- Organic solvents of interest (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
- Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of β -L-Xylofuranose solubility.



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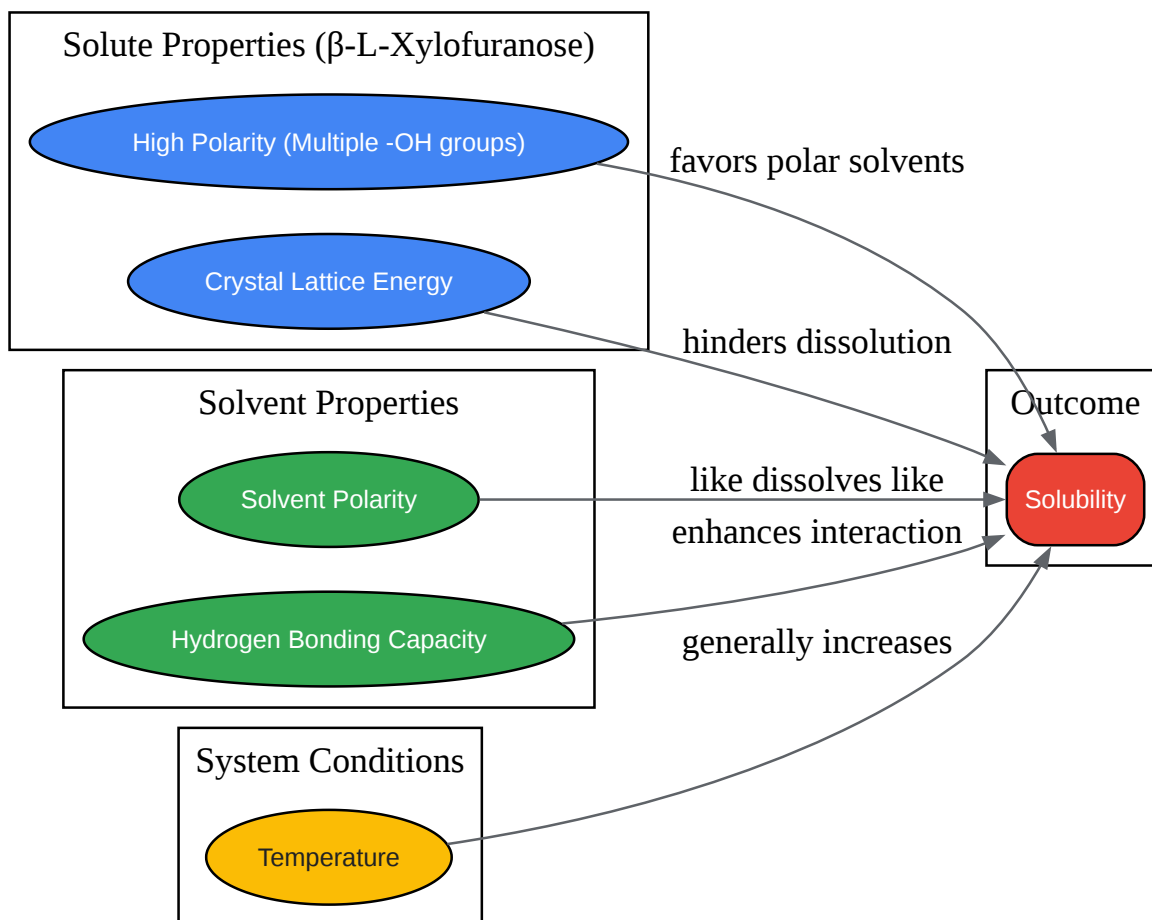
Figure 1: Experimental workflow for determining the solubility of β -L-Xylofuranose.

Detailed Methodological Steps

- **Preparation of Saturated Solutions:** Add an excess amount of β -L-Xylofuranose to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
- **Equilibration:** Seal the vials tightly and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
- **Phase Separation:** After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, centrifuge the vials to achieve a clear separation of the saturated solution from the undissolved solid.
- **Sampling:** Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) without disturbing the solid phase.
- **Quantification:** Accurately dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of β -L-Xylofuranose in the diluted sample using a validated analytical method, such as HPLC with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
- **Calculation:** Calculate the solubility of β -L-Xylofuranose in the organic solvent based on the measured concentration and the dilution factor. The results are typically expressed in g/L or mg/mL.

Logical Relationship of Solubility Factors

The solubility of a solute in a solvent is governed by a complex interplay of factors. The following diagram illustrates the key relationships influencing the solubility of β -L-Xylofuranose in organic solvents.



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